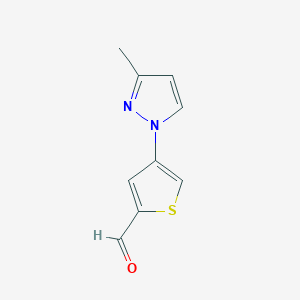

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17518233

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2OS |

|---|---|

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | 4-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H8N2OS/c1-7-2-3-11(10-7)8-4-9(5-12)13-6-8/h2-6H,1H3 |

| Standard InChI Key | XSZGTYAMJOSGJN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C2=CSC(=C2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 4-position with a 3-methyl-1H-pyrazole group and at the 2-position with an aldehyde functional group . This arrangement confers dual reactivity: the aldehyde group participates in condensation and nucleophilic addition reactions, while the pyrazole ring offers sites for further functionalization.

Key Structural Features:

-

Thiophene Core: Enhances electronic delocalization, making the compound amenable to electrophilic substitution reactions.

-

Pyrazole Substituent: The 3-methyl group on the pyrazole ring introduces steric and electronic effects that influence reactivity .

-

Aldehyde Functional Group: A highly reactive site for synthesizing Schiff bases, hydrazones, and other derivatives.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.24 g/mol | |

| CAS Number | 2090224-36-3 | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

The absence of reported melting and boiling points suggests that experimental characterization remains limited, highlighting opportunities for further research .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions between 3-methyl-1H-pyrazole and thiophene-2-carbaldehyde derivatives. Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Representative Synthesis Pathway:

-

Precursor Preparation: 3-Methyl-1H-pyrazole is treated with a base to generate the pyrazolate ion.

-

Coupling Reaction: The pyrazolate ion reacts with 2-chlorothiophene-4-carbaldehyde in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures.

-

Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .

Industrial Optimization

-

Continuous Flow Systems: Reduce reaction times and improve heat transfer compared to batch processes.

-

Catalytic Enhancements: Palladium-based catalysts accelerate coupling reactions, minimizing byproducts.

Chemical Reactivity and Derivative Synthesis

The aldehyde group and pyrazole ring enable diverse transformations:

Aldehyde-Driven Reactions

-

Schiff Base Formation: Reacts with primary amines to form imines, which are precursors for bioactive molecules.

-

Reduction: The aldehyde reduces to a hydroxymethyl group () using sodium borohydride.

Pyrazole Functionalization

-

Electrophilic Substitution: Bromination or nitration at the pyrazole ring’s 4-position enhances pharmacological potential.

-

Coordination Chemistry: The pyrazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Industrial and Research Applications

Materials Science

-

Conductive Polymers: Thiophene derivatives serve as monomers for synthesizing polythiophenes used in organic electronics.

-

Metal-Organic Frameworks (MOFs): The pyrazole group facilitates coordination with metal ions, enabling gas storage applications.

Agrochemical Development

-

Herbicides: Pyrazole-containing compounds disrupt plant auxin signaling, providing weed control.

-

Insecticides: Derivatives inhibit acetylcholinesterase in pests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume